N-(2,6-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(2,6-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophen-3-yl group: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, using thiophene derivatives.
Attachment of the 2,6-dimethylphenyl group: This can be done through a nucleophilic substitution reaction or a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenated compounds and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As a component in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and might have similar biological activities.
Thiophene derivatives: These compounds contain the thiophene ring and might have similar chemical reactivity.
Uniqueness
N-(2,6-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the specific combination of functional groups, which can confer distinct biological and chemical properties. This uniqueness might make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C19H17N3S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H17N3S/c1-13-6-5-7-14(2)17(13)21-19-18(15-9-11-23-12-15)20-16-8-3-4-10-22(16)19/h3-12,21H,1-2H3 |
InChI Key |
GQMSWWQIJAUEMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CC=C3)C4=CSC=C4 |
Origin of Product |
United States |
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